8-Hydroxy-ar-turmerone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-ar-turmerone is a naturally occurring compound found predominantly in turmeric (Curcuma longa). It is one of the major constituents of turmeric oil, along with ar-turmerone, α-turmerone, and β-turmerone. This compound is known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-Hydroxy-ar-turmerone typically involves the extraction of turmeric oil from the rhizomes of Curcuma longa. The oil is extracted using steam distillation or hydrodistillation methods. Supercritical carbon dioxide extraction is also employed to obtain high-quality turmeric oil . The extracted oil is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
In industrial settings, the extraction of turmeric oil is optimized to maximize yield and purity. The process involves drying the turmeric rhizomes, followed by steam distillation to extract the volatile oil. The oil is then purified using supercritical fluid extraction or molecular distillation techniques . These methods ensure the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-ar-turmerone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
8-Hydroxy-ar-turmerone has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: It is studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: It is used in the formulation of natural products, such as cosmetics and dietary supplements.
Mechanism of Action
The mechanism of action of 8-Hydroxy-ar-turmerone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also activates peroxisome proliferator-activated receptor delta (PPAR-δ), which plays a role in glucose and lipid metabolism .
Comparison with Similar Compounds
8-Hydroxy-ar-turmerone is structurally and functionally similar to other turmerones, such as ar-turmerone, α-turmerone, and β-turmerone. it is unique in its hydroxyl group, which contributes to its distinct biological activities. Compared to other turmerones, this compound exhibits stronger antioxidant and anti-inflammatory properties .
List of Similar Compounds
- Ar-turmerone
- α-Turmerone
- β-Turmerone
- Curcumin
- Demethoxycurcumin
- Bisdemethoxycurcumin
Properties
IUPAC Name |
(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYUWGLUFTZZAX-IUODEOHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.